1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of an aminophenyl group and a methoxyphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 4-methoxyaniline with 1-chloro-4-nitrobenzene in the presence of a base to form 4-(4-methoxyphenyl)-1-nitrobenzene. This intermediate is then reduced to 4-(4-methoxyphenyl)aniline, which is subsequently reacted with piperazine to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing catalytic hydrogenation for the reduction step and continuous flow reactors for the final coupling reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 1-(4-Aminophenyl)piperazine
- 4-(4-Methoxyphenyl)piperazine
- 1-(4-Nitrophenyl)-4-(4-methoxyphenyl)piperazine
Uniqueness: 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is unique due to the presence of both an aminophenyl and a methoxyphenyl group, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.
Properties
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-17-8-6-16(7-9-17)20-12-10-19(11-13-20)15-4-2-14(18)3-5-15/h2-9H,10-13,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEGSRKPIUDPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225817 | |
Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74852-62-3 | |
Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74852-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074852623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00225817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[4-(4-Methoxyphenyl)-1-piperazinyl]benzenamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH2V7SBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine and how was this confirmed?
A1: While the provided abstracts do not explicitly state the molecular formula or weight of this compound, they confirm that its structure has been characterized using several spectroscopic techniques. These techniques include:
- ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the number and type of hydrogen atoms in the molecule and their connectivity. [, ]
- FT-IR (Fourier Transform Infrared Spectroscopy): Identifies functional groups present in the molecule by analyzing the absorption of infrared light. []
- ESI-MS (Electrospray Ionization Mass Spectrometry): Determines the molecular weight and provides information about the fragmentation pattern of the molecule. []
- Elemental Analysis: Determines the percentage composition of elements present in the molecule, confirming its chemical formula. []
Q2: How is this compound synthesized?
A2: One of the research papers describes a four-step synthesis of 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline (a key intermediate in the synthesis of this compound) starting from diethanolamine. [] The synthesis involves bromination, cyclization, N-alkylation, and reduction reactions. Subsequently, eleven novel 1-(4-Aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives were synthesized by reacting the intermediate with various acyl chlorides. []
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